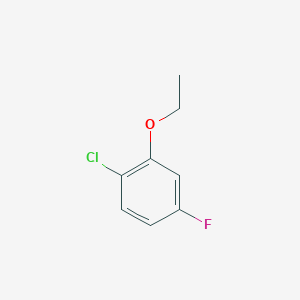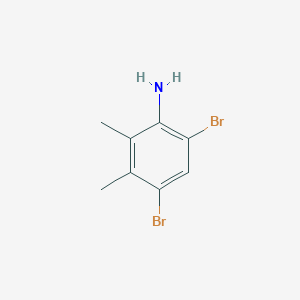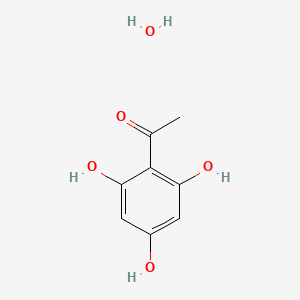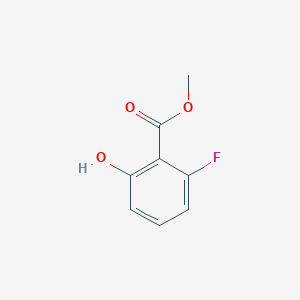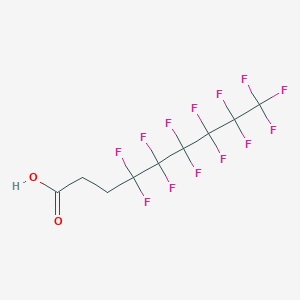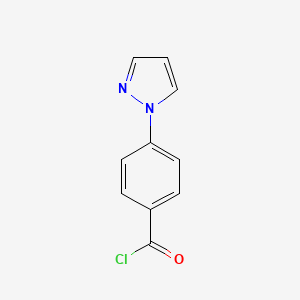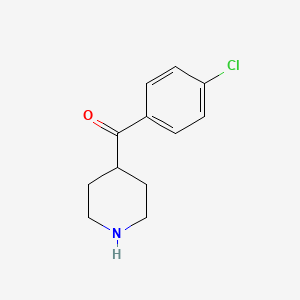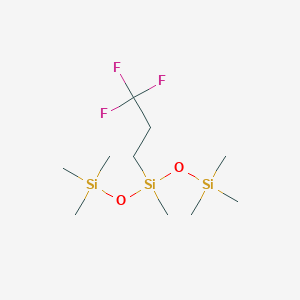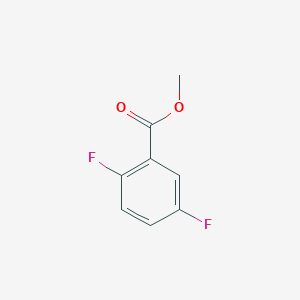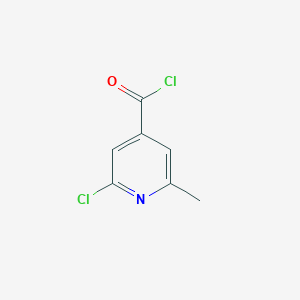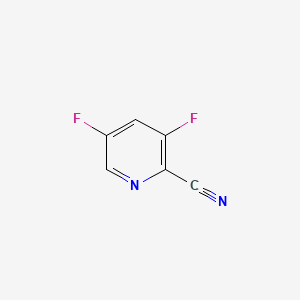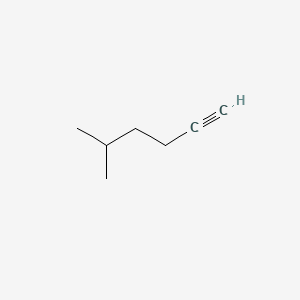
5-Méthyl-1-hexyne
Vue d'ensemble
Description
5-Methyl-1-hexyne is an organic compound with the molecular formula C₇H₁₂ It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bondisoamylacetylene and is used in various chemical synthesis processes.
Applications De Recherche Scientifique
5-Methyl-1-hexyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving alkynes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Target of Action
5-Methyl-1-hexyne is a type of alkyne, a class of organic compounds characterized by the presence of a carbon-carbon triple bond. The primary targets of 5-Methyl-1-hexyne are other organic compounds with which it can undergo chemical reactions .
Mode of Action
5-Methyl-1-hexyne, like other alkynes, can participate in a variety of chemical reactions. For example, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . In these reactions, the nitrogen acts as the nucleophile, reacting with the partially positive carbon .
Result of Action
The result of 5-Methyl-1-hexyne’s action would depend on the specific reactions it undergoes in the body. For example, if it reacts with hydroxylamine to form oximes, this could potentially affect the concentrations of these compounds in the body .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Methyl-1-hexyne can be synthesized through several methods. One common approach involves the reaction of acetylene with 1-bromo-3-methylbutane . This reaction typically requires a strong base such as sodium amide (NaNH₂) to deprotonate the acetylene, forming a nucleophilic acetylide ion that subsequently displaces the bromine atom in 1-bromo-3-methylbutane .
Industrial Production Methods: Industrial production of 5-Methyl-1-hexyne often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents may be used to facilitate the reaction and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-1-hexyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of 5-Methyl-1-hexyne can yield alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Reagents like (KMnO₄) or (O₃) are commonly used.
Reduction: Catalysts such as (Pd) or (Ni) are employed in hydrogenation reactions.
Substitution: Strong bases like (NaNH₂) are used to generate nucleophilic acetylide ions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted alkynes depending on the reactants used.
Comparaison Avec Des Composés Similaires
1-Hexyne: Another alkyne with a similar structure but without the methyl group.
2-Methyl-1-butyne: A shorter alkyne with a similar methyl substitution.
3-Methyl-1-pentyne: Another alkyne with a different position of the methyl group.
Uniqueness: 5-Methyl-1-hexyne is unique due to its specific structure, which influences its reactivity and the types of reactions it can undergo. The presence of the methyl group at the 5-position provides distinct steric and electronic effects compared to other alkynes.
Propriétés
IUPAC Name |
5-methylhex-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-4-5-6-7(2)3/h1,7H,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNANEMUCJGPMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80176499 | |
| Record name | 1-Hexyne, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2203-80-7 | |
| Record name | 1-Hexyne, 5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002203807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexyne, 5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80176499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Methyl-1-hexyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-HEXYNE, 5-METHYL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LRO6EA6HK1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-Methyl-1-hexyne?
A1: 5-Methyl-1-hexyne has the molecular formula C₇H₁₂ and a molecular weight of 96.17 g/mol. [, ] You can find more information about its vibrational spectra and molecular mechanics calculations in these references: [] Vibrational spectra, normal coordinate calculations, and molecular mechanics calculations for 3-methyl-1-hexyne and 5-methyl-1-hexyne. [] Vibrational Spectra, Normal Coordinate Calculations, and Molecular Mechanics Calculations for 3-Methyl-1-hexyne and 5-Methyl-1-hexyne.
Q2: How does 5-Methyl-1-hexyne undergo thermal cycloisomerization?
A2: At elevated temperatures (around 570°C), 5-Methyl-1-hexyne rearranges to form 3,3-dimethyl-1-cyclopentene. [] This process occurs through a series of steps:
Q3: Are there other competing reaction pathways for 5-Methyl-1-hexyne at high temperatures?
A3: While the cycloisomerization via alkylidenecarbenes is a significant reaction pathway for 5-Methyl-1-hexyne at high temperatures, research suggests that radical chain reactions likely dominate under these conditions. [] This highlights the complex reactivity of alkynes at elevated temperatures and the potential for multiple competing reaction pathways. Further research is needed to fully elucidate the contributions of different mechanisms in the thermal reactions of 5-Methyl-1-hexyne.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



